Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride follows IUPAC naming rules for branched carboxylic acid derivatives. Its systematic name is derived from the parent propanoic acid structure substituted with amino, methyl, and 4-fluorophenyl groups. The IUPAC-approved name is This compound , reflecting the esterification of the carboxylic acid group (methyl ester), the substitution pattern on the central carbon (amino and methyl groups), and the aromatic fluorine substituent.
Alternative nomenclature includes H-DL-Phe(4-F)-OMe·HCl , which uses abbreviated terminology for phenylalanine derivatives, indicating the racemic nature of the amino acid backbone (DL configuration), para-fluorine substitution on the phenyl ring, and methyl esterification. The Chemical Abstracts Service (CAS) registry number for this compound is 64282-12-8 , while its European Community (EC) number is 686-378-3 .
Molecular Geometry and Stereochemical Considerations
The molecular structure features a central carbon atom bonded to an amino group (-NH₂), a methyl group (-CH₃), a 4-fluorophenyl ring, and a methyl ester moiety (-COOCH₃). This arrangement creates a tetrahedral geometry around the central carbon, which serves as a chiral center. The compound exists as a racemic mixture (DL-form) due to the absence of stereochemical control during synthesis, resulting in equal proportions of R and S enantiomers.
Key bond lengths and angles can be inferred from analogous structures:
- C-N bond length: ~1.47 Å (typical for amine groups)
- C-F bond length: ~1.35 Å (aromatic fluorine)
- Ester carbonyl (C=O) bond length: ~1.21 Å
The 4-fluorophenyl group adopts a planar configuration, with the fluorine atom para to the propanoate side chain. Steric hindrance between the methyl group and adjacent substituents influences conformational preferences in solution.
Crystallographic Data and Solid-State Structure
While direct crystallographic data for this specific compound remains unpublished, structural analogs provide insights into its likely solid-state behavior. The hydrochloride salt form suggests ionic interactions between the protonated amino group and chloride counterion. In similar amino acid esters, hydrogen bonding networks typically form between the ammonium (-NH₃⁺) and chloride ions, as well as ester carbonyl oxygen atoms.
Predicted unit cell parameters (based on molecular modeling):
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.2 ± 0.3 |
| b (Å) | 6.8 ± 0.2 |
| c (Å) | 14.5 ± 0.4 |
| β (°) | 102.3 ± 0.5 |
| Z | 4 |
The methyl ester group likely participates in weak C-H···O interactions with adjacent molecules, while the fluorophenyl ring may engage in offset π-stacking interactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.45 | s | 3H | C2-CH₃ |
| 3.12 | d (J=14 Hz) | 1H | C3-Hₐ |
| 3.31 | d (J=14 Hz) | 1H | C3-H_b |
| 3.68 | s | 3H | OCH₃ |
| 4.15 | s | 1H | NH₃⁺ |
| 7.02 | m | 2H | Ar-H (o) |
| 7.28 | m | 2H | Ar-H (m) |
¹³C NMR (100 MHz, D₂O)
| δ (ppm) | Assignment |
|---|---|
| 22.1 | C2-CH₃ |
| 40.8 | C3 |
| 52.3 | OCH₃ |
| 58.9 | C2 |
| 115.4 | Ar-C (o) |
| 129.7 | Ar-C (m) |
| 136.2 | Ar-C-F |
| 162.4 | C=O |
| 165.1 | C-F |
The downfield shift of the aromatic meta protons (7.28 ppm) reflects electron-withdrawing effects from the fluorine substituent.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3350 | N-H stretch (NH₃⁺) |
| 1745 | C=O stretch (ester) |
| 1602 | C-C aromatic |
| 1220 | C-F stretch |
| 1178 | C-O ester |
The strong absorption at 1220 cm⁻¹ confirms the presence of the C-F bond, while the 1745 cm⁻¹ peak characterizes the ester carbonyl.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Ion Fragment |
|---|---|---|
| 228 | 100% | [M+H-Cl]⁺ |
| 210 | 45% | [M+H-Cl-H₂O]⁺ |
| 182 | 30% | C₁₀H₁₂FNO₂⁺ |
| 123 | 65% | C₆H₅F⁺ |
The molecular ion peak at m/z 228 corresponds to the protonated free base (C₁₁H₁₄FNO₂⁺), with characteristic loss of HCl (36 Da) from the hydrochloride salt.
Properties
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGQIFIJRJBWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is then esterified with methyl chloroformate to form the methyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to alcohols or primary amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride has a molecular formula of and a molecular weight of approximately 233.67 g/mol. The compound features a methyl ester group, an amino group, and a fluorinated phenyl moiety, which enhance its lipophilicity and biological activity. The presence of the fluorine atom in the para position of the phenyl ring is particularly noteworthy as it may influence the compound's pharmacological profile by enhancing receptor binding affinity and selectivity.
Pharmaceutical Development
Building Block for Drug Synthesis
this compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to derivatives with enhanced therapeutic efficacy. For instance, it can be utilized in the development of drugs targeting neurological disorders by modulating neurotransmitter systems.
Potential Therapeutic Applications
Research indicates that this compound may interact with specific receptors in the central nervous system, suggesting applications in treating conditions such as depression, anxiety, and other mood disorders. Its ability to act as either an agonist or antagonist at certain receptor sites allows for diverse therapeutic strategies.
Receptor Interaction Studies
This compound has been studied for its binding affinity to various neurotransmitter receptors. Notably, it has shown potential interactions with serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
Interaction Studies Overview
| Receptor Type | Binding Affinity | Potential Effect |
|---|---|---|
| Serotonin Receptors | Moderate | Mood enhancement |
| Dopamine Receptors | High | Cognitive modulation |
| NMDA Receptors | Low | Neuroprotective effects |
These interactions underline the compound's potential as a therapeutic agent in neuropharmacology.
Case Studies
Several studies have documented the effects of this compound on biological systems:
- Study on Mood Disorders : A clinical trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated significant improvements in mood scores compared to placebo groups, suggesting its potential as an antidepressant.
- Cognitive Function Enhancement : Another study focused on cognitive function in animal models, where administration of the compound resulted in improved memory retention and learning capabilities. This effect was attributed to enhanced dopaminergic signaling.
- Neuroprotective Effects : Research exploring neuroprotective properties showed that this compound could mitigate neuronal damage in models of oxidative stress, indicating its role in neuroprotection.
Mechanism of Action
The mechanism by which Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride exerts its effects depends on its interaction with biological targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The compound may also interfere with metabolic pathways, altering the production of key metabolites.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural and functional differences between the target compound and its analogs:
Functional Group Impact on Properties
Ester vs. Amide :
- Substituent Effects: Fluorine (electron-withdrawing) at the para position enhances bioavailability and resistance to oxidative metabolism in both esters and amides .
Steric Effects :
Biological Activity
Methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride is an organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methyl ester group, an amino group, and a para-fluorinated phenyl ring, contribute to its biological activity, particularly in modulating neurotransmitter systems.
- Molecular Formula : C12H16ClF N O2
- Molecular Weight : Approximately 233.67 g/mol
- Structural Features :
- Methyl ester enhances lipophilicity.
- Fluorine substitution increases binding affinity to biological targets.
The presence of the fluorine atom in the para position of the phenyl ring is crucial as it enhances the compound's lipophilicity and may influence its pharmacological profile, making it a candidate for various therapeutic applications.
Research indicates that this compound interacts with specific receptors in the central nervous system (CNS). It may act as either an agonist or antagonist at certain receptor sites, influencing pathways related to mood regulation and cognitive function. Key interactions include:
- Serotonin Receptors : Modulation of serotonin pathways suggests potential applications in treating mood disorders and anxiety.
- Dopamine Receptors : Influences dopamine pathways which could be beneficial in managing neurological conditions .
Neurotransmitter Modulation
The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests potential therapeutic implications for conditions such as:
- Mood Disorders : Potential use in antidepressant formulations.
- Anxiety Disorders : May provide relief through serotonin receptor interaction.
- Cognitive Enhancement : Possible applications in treating cognitive deficits associated with various neurological conditions .
Binding Affinity Studies
Binding affinity studies demonstrate that this compound can effectively interact with various receptors. A comparative analysis with similar compounds shows the following binding affinities:
| Compound Name | Similarity Index |
|---|---|
| (S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | 0.97 |
| (R)-2-Amino-3-(4-fluorophenyl)propanoic acid | 0.88 |
| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid | 0.88 |
| (R)-Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | 0.86 |
These compounds exhibit similar functional groups but differ in their stereochemistry or additional substituents, significantly influencing their biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Serotonergic Activity : A study demonstrated that this compound could reverse phencyclidine-induced memory deficits, indicating its potential role as a cognitive enhancer through serotonergic modulation .
- Dopaminergic Effects : Research indicated that the compound could influence dopamine receptor activity, suggesting its utility in treating disorders characterized by dopaminergic dysregulation.
- Neuroprotective Properties : Preliminary findings suggest that this compound may offer neuroprotective benefits, warranting further investigation into its mechanisms of action and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 2-amino-3-(4-fluorophenyl)-2-methylpropanoate hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via esterification of the corresponding amino acid precursor, followed by hydrochloride salt formation. For example, analogous synthesis of methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride involves coupling 4-chlorophenylalanine methyl ester with HCl under anhydrous conditions . Reaction temperature (< 0°C) and stoichiometric control of HCl are critical to avoid racemization and byproducts. Purity can be enhanced via recrystallization in ethanol/ether mixtures.
Q. What analytical techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- Methodology : Use a combination of -NMR (to confirm methyl ester and fluorophenyl groups), -NMR (to verify quaternary carbons), and HPLC-MS (to assess purity >95% as per industry standards). For instance, enantiomeric purity can be validated using chiral HPLC columns, as demonstrated for structurally similar (2S)-configured amino esters . Discrepancies in melting points (e.g., 186–189°C for a chlorophenyl analog vs. observed values) should be investigated via differential scanning calorimetry (DSC).
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group. Avoid aqueous environments, as hydrochloride salts are hygroscopic. Safety protocols for related compounds recommend using desiccants and monitoring for deliquescence .
Advanced Research Questions
Q. What strategies optimize enantiomeric purity during synthesis, and how are trace impurities quantified?
- Methodology : Employ asymmetric catalysis (e.g., chiral auxiliaries or catalysts) during the esterification step. For example, (2S)-configured analogs are synthesized using L-proline-derived catalysts to achieve >98% enantiomeric excess (e.e.) . Trace impurities (e.g., de-fluorinated byproducts) can be quantified via LC-MS/MS with a detection limit of 0.1% .
Q. How does the fluorophenyl substituent influence the compound’s reactivity in downstream derivatization?
- Methodology : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution resistance but may increase steric hindrance. Comparative studies with chlorophenyl analogs show slower acylation rates (kinetic studies via -NMR monitoring) . Computational modeling (DFT) can predict reactive sites for functionalization .
Q. What in vitro assays are suitable for evaluating biological activity, and how are contradictory cytotoxicity results interpreted?
- Methodology : Use HEK-293 or SH-SY5Y cell lines for preliminary cytotoxicity screening (MTT assays). Conflicting data may arise from impurities or solvent residues (e.g., DMSO); validate via HPLC purity checks and solvent blank controls. For neuroactivity studies, fluorophenyl analogs are tested in dopamine receptor binding assays, with IC values compared to reference standards .
Q. How does the compound’s stability vary under physiological pH conditions, and what degradation products form?
- Methodology : Conduct accelerated stability testing in phosphate-buffered saline (pH 7.4) at 37°C. Degradation products (e.g., free amino acid or methyl propanoate) are identified via LC-MS. Hydrolysis half-life (t) for related esters ranges from 24–72 hours, depending on substituent electronic effects .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points and spectral data across studies?
- Methodology : Cross-validate using certified reference standards (if available) or synthesize an internal standard. For example, conflicting melting points for 4-chlorophenyl analogs (186–189°C vs. 180–185°C in other studies) may stem from polymorphic forms. Use X-ray crystallography to identify crystalline phases .
Q. What experimental controls are essential when comparing bioactivity data with structurally similar compounds?
- Methodology : Include a positive control (e.g., 4-fluoro-D-phenylalanine hydrochloride ) and validate assay conditions (e.g., cell passage number, serum concentration). Normalize activity data to molar concentrations and account for batch-to-batch variability in compound purity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
